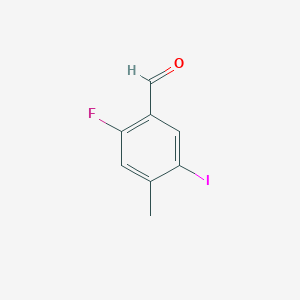
4-Bromo-2,5-difluoro-phenoxy-tert-butyl-dimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a tert-butyl dimethylsilyl ether group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
The synthesis of 1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene typically involves multiple steps. One common method includes the bromination of 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Chemical Biology: It is used in the study of biochemical pathways and molecular interactions, particularly in the context of fluorinated compounds.
作用機序
The mechanism of action of 1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene can be compared with other similar compounds, such as:
1-Bromo-4-tert-butylbenzene: Lacks the dimethylsilyl and fluorine substituents, resulting in different reactivity and applications.
4-Bromo-2,5-difluorobenzene: Lacks the tert-butyl dimethylsilyl ether group, affecting its solubility and chemical behavior.
1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene: Lacks the fluorine atoms, leading to differences in electronic properties and reactivity.
The uniqueness of 1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene lies in its combination of bromine, fluorine, and tert-butyl dimethylsilyl ether groups, which confer distinct chemical and physical properties.
特性
分子式 |
C12H17BrF2OSi |
|---|---|
分子量 |
323.25 g/mol |
IUPAC名 |
(4-bromo-2,5-difluorophenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H17BrF2OSi/c1-12(2,3)17(4,5)16-11-7-9(14)8(13)6-10(11)15/h6-7H,1-5H3 |
InChIキー |
UXMAOOWTOSULIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


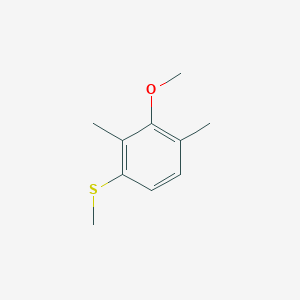

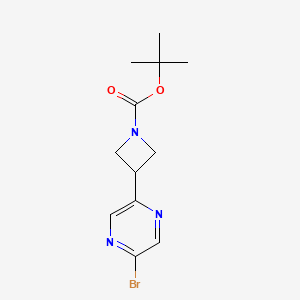
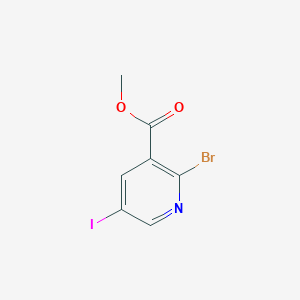
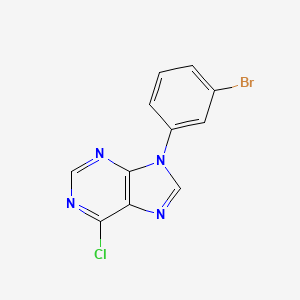
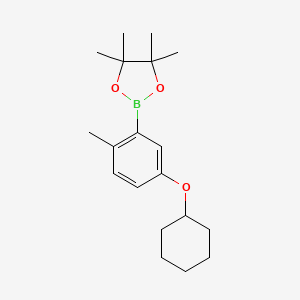
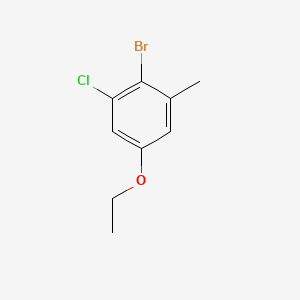
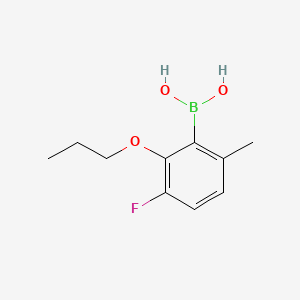

![2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)
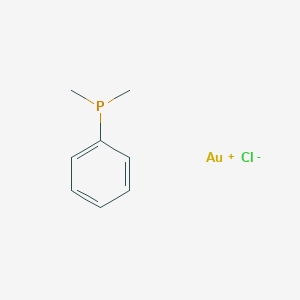
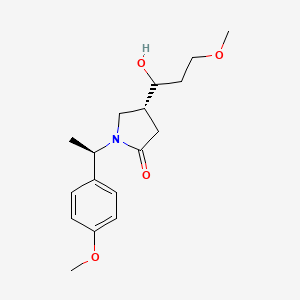
![4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B14024420.png)
